1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine
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Overview
Description
1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine is a synthetic organic compound that features a pyrazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents such as difluoromethyl bromide or difluoromethyl sulfone.
N-alkylation: The final step involves the alkylation of the pyrazole nitrogen with an appropriate alkyl halide, such as 1-ethyl-1H-pyrazol-3-ylmethyl chloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Agrochemicals: It is explored for its potential use as a fungicide or herbicide, given its structural similarity to other known agrochemicals.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Chemistry: It serves as a building block for the synthesis of more complex organic molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The pyrazole ring structure allows for hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides: These compounds share the difluoromethyl-pyrazole core and are known for their fungicidal activity.
1-(3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)ethanone: Another compound with a similar core structure, used in agrochemical applications.
Uniqueness
1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both difluoromethyl and ethyl-pyrazole groups enhances its versatility and potential for various applications.
Properties
Molecular Formula |
C11H16ClF2N5 |
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Molecular Weight |
291.73 g/mol |
IUPAC Name |
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-(1-ethylpyrazol-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H15F2N5.ClH/c1-2-17-6-4-9(16-17)7-14-8-10-3-5-15-18(10)11(12)13;/h3-6,11,14H,2,7-8H2,1H3;1H |
InChI Key |
YIIHEPQIXCQHNK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNCC2=CC=NN2C(F)F.Cl |
Origin of Product |
United States |
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